3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a bicyclic heterocyclic compound [ [] ]. It belongs to the class of pyrido[1,2-a]pyrimidinones, which are fused heterocyclic systems containing a pyridine ring fused to a pyrimidinone ring [ [] ]. This compound plays a significant role in scientific research, particularly in organic synthesis, due to its reactivity and ability to form various derivatives [ [] ]. It is used as a versatile building block for the synthesis of more complex heterocyclic compounds, often employed in the synthesis of esters and amides from carboxylic acids, and in glycosylation reactions [ [] ].
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a bicyclic compound that belongs to the class of pyrido-pyrimidinones. It consists of a pyridine and a pyrimidine ring fused together, making it significant in medicinal chemistry due to its diverse biological activities. The compound has garnered attention for its potential applications in drug discovery and development.
This compound can be synthesized from various precursors, primarily involving reactions with 2-aminopyridines. The synthesis methods often utilize formaldehyde and electron-rich alkenes as key reagents, allowing for the formation of imines that subsequently undergo cyclization to yield the desired pyrido-pyrimidine structure .
The synthesis of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through several methods:
In the aza-Michael addition method, the reaction proceeds without external catalysts at room temperature, leveraging the strong hydrogen bonding capabilities of the solvent to facilitate the reaction steps . In contrast, the direct synthesis method requires careful control of reaction conditions to optimize yield and selectivity.
The molecular structure of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one features a fused bicyclic system comprising:
The compound is characterized by its nitrogen atoms located at positions 1 and 3 of the pyridine ring and position 2 of the pyrimidine ring.
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can participate in various chemical reactions:
The reactions are typically characterized by their regioselectivity and stereoselectivity, influenced by the electronic properties of substituents on the reactants used in synthesis.
The mechanism of action for compounds like 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one often involves interactions with biological targets such as enzymes or receptors. These compounds may exhibit various pharmacological effects due to their ability to mimic natural substrates or inhibitors.
Research indicates that derivatives of this compound may show activity against certain types of cancer cells or exhibit antimicrobial properties. The exact mechanisms often involve modulation of signaling pathways or inhibition of specific enzyme activities.
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one and its derivatives have potential applications in:
The pyrido[1,2-a]pyrimidinone scaffold emerged as a critical pharmacophore in antiviral therapy, particularly following the urgent need for novel HIV-1 integrase (IN) inhibitors. Early HIV treatment strategies (1987–2000) focused on reverse transcriptase and protease inhibitors, but clinical resistance issues necessitated new mechanisms of action. The discovery that dihydroxypyrimidine derivatives inhibit HIV integrase's strand transfer function marked a turning point, with pyrido[1,2-a]pyrimidinones identified as optimal bioisosteres of naphthyridines due to enhanced metabolic stability and target affinity [2].
Key milestones include:
Table 1: Evolution of Pyrido[1,2-a]pyrimidinone-Based HIV Integrase Inhibitors
Structural Class | Key Derivatives | Target Activity | Year |
---|---|---|---|
Dihydroxypyrimidines | 5,6-Dimethyl derivatives | IC₅₀: 0.25 μM (3′-processing) | 2002 |
Bicyclic pyrimidones | 7-Azaindole fused systems | EC₅₀: <100 nM (strand transfer) | 2010 |
N-3 hydroxylated pyrimidones | C3-hydroxylated pyrido[1,2-a]pyrimidinones | Dual RT/IN inhibition | 2011 |
Tricyclic systems | Pyrimido[4,5-d]pyrimidinones | Broad-spectrum antiviral activity | 2023 |
The scaffold's versatility is evidenced by its adaptation to non-antiviral targets. 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS: 61751-44-8) became a key intermediate for angiotensin II receptor antagonists, leveraging its hydrogen-bonding capacity for receptor interaction [4] [5]. Recent electrochemical C3-selenylation techniques (2023) further expanded accessible derivatives for neurological disorder therapeutics, enabling direct functionalization without metal catalysts [6].
The core structure features a fused bicyclic system with a partially saturated pyrimidin-2-one ring, conferring unique electronic and steric properties essential for bioactivity. Key structural attributes include:
Table 2: Structural Parameters of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one from DFT Analysis
Parameter | B3LYP/6-311++G(d,p) | Experimental (X-ray/NMR) | Significance |
---|---|---|---|
N1-C2 Bond Length | 1.382 Å | 1.395 Å | Lactam carbonyl character |
C2a-N1-C2 Bond Angle | 123.5° | 121.8° | Pyramidal distortion at N1 |
C3-H Bond Length | 1.086 Å | 1.092 Å | Enhanced C3 acidity (pKₐ ~28) |
HOMO Distribution | C3 > C5 > N1 | - | Electrophilic attack preference at C3 |
The scaffold's conformational rigidity restricts the dihydropyrimidine ring to an envelope conformation, minimizing entropy penalties during protein binding. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the pyrimidinone carbonyl and C3-C4 σ* orbital (stabilization energy: 8.2 kcal/mol), explaining its resistance to oxidative degradation [3]. These properties underpin its utility as a molecular scaffold in >20 clinical candidates targeting viral, neurological, and cardiovascular diseases [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7